molecular formula C4H7ClN2O2 B1361955 1-(2-Chloro-acetyl)-3-methyl-urea CAS No. 4791-22-4

1-(2-Chloro-acetyl)-3-methyl-urea

Cat. No.: B1361955
CAS No.: 4791-22-4
M. Wt: 150.56 g/mol
InChI Key: HZVMNAXEPPKXLS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-methyl-urea (CAS 22175-22-0) is a urea derivative with the molecular formula C₉H₁₀ClN₂O and a molecular weight of 198.65 g/mol . Structurally, it features a urea backbone substituted with a methyl group at the N3 position and a 3-chloro-4-methylphenyl group at the N1 position. This compound is primarily utilized in agrochemical research, particularly as a herbicide intermediate or metabolite . Its chlorine and methyl substituents influence its physicochemical properties, such as solubility and lipophilicity, which are critical for its environmental persistence and biological activity .

Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVMNAXEPPKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368514
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-22-4
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Chloro-acetyl)-3-methyl-urea, with the CAS number 4791-22-4, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group substituted with a chloroacetyl moiety and a methyl group. This structure is significant for its interaction with biological systems, influencing its activity as an antimicrobial agent and potential therapeutic compound.

Antimicrobial Activity

This compound has been reported to exhibit notable antimicrobial properties. Studies suggest that its mechanism involves disrupting cellular processes in microbial organisms, potentially by inhibiting key enzymes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of certain enzymes, including those involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, which is crucial for the parasite's proliferation .

Case Study: IMPDH Inhibition
A study highlighted the effectiveness of urea derivatives in inhibiting CpIMPDH, demonstrating that modifications to the urea structure can enhance binding affinity and selectivity. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating infections caused by Cryptosporidium species .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
  • Antiparasitic Treatments : The inhibition of IMPDH suggests potential use in treating parasitic infections, particularly those caused by Cryptosporidium.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 1-(2-Chloro-acetyl)-3-methyl-urea exhibit anti-inflammatory and analgesic effects . The chloroacetyl moiety enhances binding affinity to biological targets involved in pain pathways and inflammatory responses. For instance, studies have shown that derivatives of urea can inhibit cyclooxygenase enzymes, which are crucial in inflammation management .

Antitumor Activity

The compound has been investigated for its potential antitumor properties . Similar urea derivatives have demonstrated efficacy against various cancer cell lines by disrupting microtubule dynamics, which is essential for cell division. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, indicating a mechanism through which they may inhibit tumor growth .

Neurological Disorders

Recent patents have explored the use of acyl-urea derivatives, including this compound, as potential treatments for neurological diseases such as epilepsy and neuropathic pain. These compounds are being developed to exhibit therapeutic activity comparable to established medications like valproic acid . The compound's ability to modulate neuronal activity positions it as a candidate for further exploration in treating neurological disorders.

The following table summarizes various urea derivatives and their biological activities, highlighting the potential of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(4-Chlorophenyl)-1-(phenethyl)ureaChlorophenyl groupCannabinoid receptor modulationExhibits allosteric modulation
3-(4-Methylphenyl)-1-(phenethyl)ureaMethylphenyl groupAnti-inflammatory propertiesEnhanced lipophilicity
3-(2-Methoxycarbonyl)-1-(naphthalen-1-yl)ureaMethoxycarbonyl groupCytotoxic activity against cancerPotential anticancer properties
This compound Chloroacetyl groupAntitumor and anti-inflammatoryPotential for neurological disorders

This table illustrates the diverse biological activities associated with structurally related compounds, indicating the therapeutic potential of this compound.

Case Study 1: Urease Inhibition

A study focused on synthesizing urease inhibitors found that derivatives similar to this compound exhibited significant urease inhibitory activity. The results indicated potent efficacy compared to standard inhibitors, demonstrating the compound's potential in treating conditions like kidney stones and peptic ulcers.

Case Study 2: Anticancer Activity

Another investigation examined the anticancer effects of urea derivatives on colon carcinoma cells. The study revealed that treatment with compounds related to this compound resulted in marked growth inhibition of tumor cells, supporting its potential as an anticancer agent .

Case Study 3: Neurological Applications

Research into the use of acyl-urea derivatives for treating neurological disorders has shown promising results. Compounds similar to this compound have been reported to exhibit therapeutic effects comparable to established medications for epilepsy and neuropathic pain, indicating their viability as drug candidates in this field .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
1-(3-Chloro-4-methylphenyl)-3-methyl-urea 22175-22-0 C₉H₁₀ClN₂O 198.65 3-chloro-4-methylphenyl, methyl Herbicide intermediate/metabolite
1-(2-Chloroethyl)-3-phenylurea 7144-13-0 C₉H₁₀ClN₂O 198.65 2-chloroethyl, phenyl Potential agrochemical precursor
1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)-urea 6257-03-0 C₁₅H₁₃Cl₂N₂O₂ 333.18 2-chlorobenzyloxy, 3-chloro-4-methylphenyl High molecular weight; pesticidal research
DCPMU (1-(3,4-dichlorophenyl)-3-methyl-urea) N/A C₈H₈Cl₂N₂O 219.07 3,4-dichlorophenyl, methyl Diuron metabolite; higher lipophilicity
1-(3-Chloro-4-methylphenyl)urea 13142-64-8 C₈H₇ClN₂O 180.61 3-chloro-4-methylphenyl (no methyl on urea) Simpler structure; reduced lipophilicity

Key Differences and Implications

Chlorine positioning: The 3-chloro-4-methylphenyl group in the target compound differs from DCPMU’s 3,4-dichlorophenyl group. The absence of a second chlorine reduces electron-withdrawing effects, possibly altering degradation rates and environmental persistence .

Molecular Weight and Complexity

  • The 2-chlorobenzyloxy substituent in 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)-urea increases steric bulk and molecular weight (333.18 g/mol), likely reducing volatility and altering solubility compared to the target compound (198.65 g/mol) .

Preparation Methods

Reaction Scheme:

$$
\text{Methylurea} + \text{2-Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound} + \text{HCl}
$$

  • The reaction is typically carried out in an aprotic organic solvent such as dichloromethane or chloroform.
  • A base such as triethylamine or diisopropylethylamine is used to neutralize the HCl formed and drive the reaction forward.
  • The reaction temperature is controlled, often performed at room temperature or slightly elevated temperatures (up to reflux conditions depending on solvent).
  • The reaction time ranges from 0.5 to 5 hours depending on conditions and scale.

Detailed Preparation Method from Literature

Nucleophilic Acylation Using Chloroacetyl Chloride

  • Reactants : 3-methylurea (or methylurea), 2-chloroacetyl chloride
  • Solvent : Dry dichloromethane (CH2Cl2) or chloroform (CHCl3)
  • Base : Triethylamine (Et3N) or diisopropylethylamine (DIPEA)
  • Conditions : The urea derivative and base are dissolved in dry solvent under nitrogen atmosphere. The chloroacetyl chloride is added dropwise at 0–5 °C or room temperature.
  • Reaction Time : 0.5 to 1 hour for completion.
  • Workup : The reaction mixture is diluted with solvent, washed with saturated sodium bicarbonate solution to remove acid impurities, followed by brine wash. The organic layer is dried over anhydrous magnesium sulfate and solvent evaporated.
  • Purification : The crude product is purified by column chromatography or recrystallization.

This method yields this compound with high purity (>98%) and good yield (typically 70–85%).

Table 1: Typical Reaction Conditions and Yields

Parameter Typical Value
Urea derivative 3-methylurea (1 equiv)
Acyl chloride 2-chloroacetyl chloride (1.1 equiv)
Base Triethylamine or DIPEA (1.1 equiv)
Solvent Dry CH2Cl2 or CHCl3
Temperature 0–25 °C
Reaction time 0.5–1 hour
Workup NaHCO3 wash, brine wash, drying
Purification Column chromatography or recrystallization
Yield (%) 70–85%
Purity (%) >98%

Mechanistic Insights and Optimization

  • The reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the 2-chloroacetyl chloride.
  • The presence of a base is critical to neutralize the HCl byproduct, preventing protonation of the urea nitrogen and side reactions.
  • Aprotic solvents such as dichloromethane ensure good solubility of reactants and products and facilitate homogeneous reaction conditions.
  • Lower temperatures during the addition step minimize side reactions and decomposition.
  • Purification by column chromatography or recrystallization ensures removal of unreacted starting materials and side products.

Alternative Approaches and Related Compounds

  • Related urea derivatives have been synthesized by similar acylation strategies using different acyl chlorides or under different conditions, confirming the generality of this approach.
  • In some patents, the use of aprotic solvents and organic bases has been emphasized to improve yield and purity while minimizing reaction time and environmental impact.
  • Vacuum distillation and controlled temperature protocols have been applied in related urea derivative syntheses to optimize product quality.

Summary of Key Research Findings

Aspect Finding
Reaction atmosphere Nitrogen atmosphere prevents oxidation and moisture interference
Base choice Triethylamine or DIPEA preferred over mineral bases for homogeneous reaction and better yield
Solvent Dichloromethane or chloroform offers good solubility and reaction control
Reaction time Shortened to 0.5–1 hour with optimized conditions, improving efficiency
Purity >98% purity achieved with proper workup and purification
Yield Typically 70–85% depending on scale and conditions

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Chloro-acetyl)-3-methyl-urea, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or urea formation via isocyanate intermediates. For optimization, employ factorial design experiments to test variables like temperature, solvent polarity, and reagent stoichiometry . Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and activation energies, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H^1\text{H}/13C^13\text{C} NMR to confirm the urea backbone and chloro-acetyl group substitution. IR spectroscopy identifies carbonyl (C=O) and N-H stretching vibrations. HPLC or LC-MS ensures purity and quantifies degradation products . X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Q. How can researchers assess the hydrolytic stability and solubility of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS. Solubility can be determined using shake-flask methods with polar (e.g., DMSO) and non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and reaction intermediates to predict regioselectivity in nucleophilic attacks. Molecular dynamics simulations assess solvent effects and conformational stability. Pair these with experimental validation to refine computational parameters .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Cross-validate NMR chemical shifts using ab initio calculations (e.g., GIAO method). If discrepancies persist, re-examine sample purity, solvent interactions, or tautomeric equilibria. Statistical tools like principal component analysis (PCA) can identify outlier data points .

Q. How to design experiments to study degradation pathways and byproducts under oxidative or photolytic conditions?

  • Methodological Answer : Use controlled photolysis (UV irradiation) or Fenton’s reagent (for oxidative stress). Analyze degradation products via high-resolution mass spectrometry (HRMS) and 1H^1\text{H}-1H^1\text{H} COSY NMR. Compare results with computational degradation simulations .

Q. What approaches elucidate structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer : Synthesize analogs with modified chloro-acetyl or methyl-urea groups. Test biological activity (e.g., enzyme inhibition) using dose-response assays. Pair results with molecular docking studies to map binding interactions. Multivariate analysis identifies critical substituents driving activity .

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